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Introduction

Orvepitant maleate is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has
been investigated for the treatment of conditions characterized by neuronal hypersensitivity,
such as chronic cough and pruritus.[1] As a brain-penetrant molecule, it is designed to act on
central neural pathways that mediate these symptoms.[1][2] This document provides a detailed
overview of the in vivo study methodologies that have been and can be employed to evaluate
the efficacy, mechanism of action, and pharmacokinetic profile of Orvepitant Maleate. The
protocols and data presented are compiled from publicly available clinical trial information and
established preclinical models for antitussive drug development.

Preclinical In Vivo Study Protocols

Preclinical in vivo studies are essential for establishing the initial efficacy, safety, and
pharmacokinetic profile of a drug candidate before it proceeds to human clinical trials. For an
antitussive agent like Orvepitant, the guinea pig is a commonly used animal model due to its
well-characterized cough reflex.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard for evaluating the efficacy of potential antitussive drugs.
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Objective: To assess the dose-dependent antitussive effect of Orvepitant Maleate on citric
acid-induced cough in guinea pigs.

Experimental Protocol:

¢ Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are used. Animals are
acclimatized for at least one week before the experiment.

e Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and
have access to food and water ad libitum.

« Drug Administration: Orvepitant Maleate is suspended in a suitable vehicle (e.g., 0.5%
methylcellulose) and administered orally (p.0.) or intraperitoneally (i.p.) at various doses
(e.g., 1, 3, 10, 30 mg/kg) at a specified time (e.g., 60 minutes) before the citric acid
challenge. A vehicle control group receives the vehicle alone.

e Cough Induction: Conscious and unrestrained guinea pigs are individually placed in a whole-
body plethysmograph chamber. After a brief acclimatization period, they are exposed to an
aerosolized solution of citric acid (e.g., 0.4 M in saline) for a fixed duration (e.g., 10 minutes)
using an ultrasonic nebulizer.

o Data Acquisition: The number of coughs is detected and recorded using a specialized data
acquisition system that measures the characteristic changes in airflow and pressure within
the plethysmograph. Coughs are distinguished from sneezes and other respiratory events
based on their acoustic and pressure signatures.

o Data Analysis: The total number of coughs during the exposure period is counted. The
percentage inhibition of the cough response is calculated for each dose group relative to the
vehicle control group. An ED50 (the dose that produces 50% of the maximal effect) can be
determined from the dose-response curve.

Data Presentation:
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Mean Number of % Inhibition of
Treatment Group Dose (mglkg, p.o.)

Coughs (+ SEM) Cough
Vehicle Control - 3514 0%
Orvepitant Maleate 1 25+3 28.6%
Orvepitant Maleate 3 18+2 48.6%
Orvepitant Maleate 10 10+2 71.4%
Orvepitant Maleate 30 51 85.7%

Note: The data in this table are representative and intended for illustrative purposes.

Central Nervous System (CNS) Penetration Study in
Rodents

Given that Orvepitant's mechanism of action involves central neural pathways, assessing its
ability to cross the blood-brain barrier is critical.

Objective: To determine the brain-to-plasma concentration ratio of Orvepitant Maleate in rats.
Experimental Protocol:
« Animal Model: Male Sprague-Dawley rats (250-300g) are used.

o Drug Administration: A single dose of Orvepitant Maleate (e.g., 10 mg/kg) is administered

intravenously (i.v.) or orally (p.o.).

o Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours),
animals are anesthetized, and blood samples are collected via cardiac puncture.
Immediately following blood collection, the animals are euthanized, and the brains are
rapidly excised and rinsed with cold saline.

o Sample Processing: Blood samples are centrifuged to obtain plasma. Brain tissue is
homogenized in a suitable buffer.
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e Bioanalysis: The concentrations of Orvepitant Maleate in plasma and brain homogenates
are determined using a validated analytical method, such as liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

o Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point.
The unbound brain-to-plasma concentration ratio (Kp,uu) can also be determined by
measuring the unbound fraction of the drug in both brain and plasma.

Data Presentation:

Mean Plasma Mean Brain . .
. . . Brain/Plasma Ratio
Time (hours) Concentration Concentration (Kp)
(ng/mL = SEM) (ng/g + SEM) -
0.5 520 + 45 416 + 38 0.8
1 410 + 32 369 + 29 0.9
2 250+ 21 250 + 22 1.0
4 120 £ 15 132 £16 11
8 508 60x9 1.2
24 103 15+4 15

Note: The data in this table are representative and intended for illustrative purposes.

Clinical In Vivo Study Protocols

Clinical trials in human subjects are the definitive step in evaluating the safety and efficacy of a
new drug. Orvepitant Maleate has been investigated in Phase 2 clinical trials for chronic
refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).

Phase 2 Study in Chronic Refractory Cough (VOLCANO-
1 & VOLCANO-2)

Objective: To evaluate the efficacy, safety, and tolerability of Orvepitant Maleate in patients
with chronic refractory cough.[3][4]
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Experimental Protocol:

o Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group
study.

» Patient Population: Adult patients with a diagnosis of chronic refractory cough (cough lasting
> 8 weeks with no identifiable underlying cause) and a baseline cough frequency above a
certain threshold (e.g., >10 coughs/hour).

o Treatment: Patients are randomized to receive Orvepitant Maleate (e.g., 10 mg, 20 mg, or
30 mg) or a matching placebo, administered orally once daily for a specified treatment period
(e.g., 4 to 12 weeks). In a crossover design, patients receive both active treatment and
placebo in a randomized sequence, separated by a washout period.

e Primary Endpoint: The primary measure of efficacy is typically the change from baseline in
objective 24-hour cough frequency, as measured by an ambulatory cough monitor.

e Secondary Endpoints:
o Change in cough severity, measured using a Visual Analogue Scale (VAS).
o Change in urge-to-cough, also measured using a VAS.

o Change in cough-specific quality of life, assessed using a validated questionnaire such as
the Leicester Cough Questionnaire (LCQ).

o Global ratings of change for cough frequency and severity.

o Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests,
vital signs, and electrocardiograms (ECGS).

Data Presentation:

Table 3: Efficacy of Orvepitant Maleate (30 mg) in Chronic Refractory Cough (VOLCANO-1
Study)
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Change from Baseline at

Endpoint Baseline (Mean)
Week 4

Daytime Cough Frequency

71.4 -18.9 (26% reduction)
(coughs/h)

Table 4: Patient-Reported Outcomes in Chronic Refractory Cough (VOLCANO-2 Study)

Outcome Measure Orvepitant 30 mg vs. Placebo (p-value)
Leicester Cough Questionnaire (LCQ) p =0.009
Cough Severity VAS p =0.034
Urge-to-Cough VAS p = 0.005

Phase 2 Study in Cough Associated with Idiopathic
Pulmonary Fibrosis (IPF)

Objective: To evaluate the efficacy and safety of Orvepitant Maleate for the treatment of
chronic cough in patients with IPF.

Experimental Protocol:

o Study Design: A multi-center, randomized, double-blind, placebo-controlled, 2-period
crossover study.

» Patient Population: Patients with a confirmed diagnosis of IPF and a troublesome chronic
cough.

» Treatment: Patients are randomized to one of two cohorts to receive either Orvepitant
Maleate (10 mg or 30 mg) or a matching placebo orally once daily for 4 weeks. Following a
3-week washout period, patients are crossed over to the alternate treatment for another 4
weeks.

e Primary Endpoint: The primary endpoint is the change from baseline in cough severity as
measured by a daily cough severity VAS.
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e Secondary Endpoints:
o Change in objective cough frequency.
o Change in cough-specific quality of life (LCQ).
o Change in urge-to-cough VAS.
o Safety and tolerability assessments.
Data Presentation:

Table 5: Efficacy of Orvepitant Maleate in IPF-Associated Cough

Change in Cough Severity VAS from

Treatment Group Baseline (Mean)

Placebo -0.5
Orvepitant Maleate 10 mg -0.6
Orvepitant Maleate 30 mg -1.5

Note: The data in this table are representative and based on the trends observed in clinical
trials.

Signaling Pathways and Experimental Workflows
Orvepitant's Mechanism of Action in Cough
Suppression

Orvepitant is a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is the primary
receptor for Substance P, a neuropeptide involved in neurogenic inflammation and the
transmission of sensory information, including the cough reflex. The cough reflex is initiated by
the activation of sensory nerves in the airways, which transmit signals via the vagus nerve to
the cough center in the brainstem. Substance P and its NK-1 receptor are implicated in the
sensitization of these neural pathways. By blocking the NK-1 receptor, Orvepitant is thought to
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reduce the excitability of the cough reflex arc, thereby decreasing cough frequency and the

urge to cough.
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Caption: Orvepitant blocks the NK-1 receptor in the brainstem, inhibiting the cough reflex.

Experimental Workflow for Preclinical Antitussive Study

The following diagram illustrates the typical workflow for a preclinical in vivo study to evaluate
the antitussive efficacy of a compound like Orvepitant Maleate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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